![molecular formula C18H22BN3O4 B599195 Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate CAS No. 1256359-98-4](/img/structure/B599195.png)
Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, for example, is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
As mentioned earlier, compounds with similar structures are often used in borylation reactions . Additionally, they may also be involved in hydroboration of alkyl or aryl alkynes and alkenes .
Scientific Research Applications
Organic Synthesis
This compound is an important intermediate in organic synthesis . It can be synthesized through nucleophilic and amidation reactions . In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols .
Drug Development
Boric acid compounds are utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .
Anticancer Applications
Apart from treating tumors and microbial infections, they can also be used to treat anticancer drugs . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Drug Delivery Systems
The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica . They can not only load anti-cancer drugs, but also deliver insulin and genes .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Chemical Stability Studies
The molecular electrostatic potential and frontier molecular orbitals of the title compound can be studied to further clarify certain physical and chemical properties of the compound .
Future Directions
The future directions for this compound would likely depend on its specific properties and potential applications. Compounds with similar structures are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions , suggesting potential uses in the synthesis of other complex organic compounds.
properties
IUPAC Name |
benzyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BN3O4/c1-17(2)18(3,4)26-19(25-17)14-10-20-15(21-11-14)22-16(23)24-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3,(H,20,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIYVGONUAHWNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682318 |
Source
|
Record name | Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate | |
CAS RN |
1256359-98-4 |
Source
|
Record name | Carbamic acid, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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